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Compound of Interest

Compound Name: 3-Bromo-1-propanol

Cat. No.: B121458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Bromo-1-propanol (CAS No: 627-18-9), a valuable building block in organic synthesis. The

document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS), supported by standardized experimental protocols and

visual workflows to aid in its identification and utilization in research and development.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for 3-Bromo-1-propanol,
providing a clear reference for spectral interpretation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

3.79 Triplet 6.3 2H HO-CH₂-

3.56 Triplet 6.6 2H Br-CH₂-

2.07 Quintet 6.4 2H -CH₂-CH₂-

1.85 Singlet - 1H -OH

Solvent: CDCl₃, Instrument Frequency: 90 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

60.9 CH₂-OH

35.5 Br-CH₂-CH₂-

32.1 CH₂-Br

Solvent: CDCl₃, Instrument Frequency: 22.63 MHz

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3340 Strong, Broad O-H Stretch (Alcohol)

2950 Medium C-H Stretch (Aliphatic)

1430 Medium C-H Bend (Scissoring)

1060 Strong C-O Stretch (Primary Alcohol)

650 Strong C-Br Stretch

Sample Preparation: Neat (Liquid Film)
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Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

138 / 140 ~1:1
[M]⁺ (Molecular Ion, presence

of Br isotopes)

121 / 123 Moderate [M-OH]⁺

57 High [C₄H₉]⁺ or [C₃H₅O]⁺

41 High [C₃H₅]⁺ (Allyl cation)

31 Base Peak [CH₂OH]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are intended as a guide and may be adapted based on the specific

instrumentation available.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A solution of 3-Bromo-1-propanol is prepared by dissolving

approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform

(CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H

NMR spectrum.

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added to the

solvent to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. The ¹H and ¹³C

NMR spectra are acquired on a suitable NMR spectrometer (e.g., 90 MHz or higher for ¹H).

For a standard ¹H spectrum, a sufficient number of scans are accumulated to achieve a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer relaxation delay

may be necessary due to the lower natural abundance of the ¹³C isotope.
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Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier

transformation. Phase and baseline corrections are applied to obtain the final spectrum.

Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like 3-Bromo-1-propanol, the simplest

method is to place a single drop of the liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates. The plates are then gently pressed together to form a thin

liquid film.

Background Spectrum: A background spectrum of the empty spectrometer is recorded to

account for atmospheric water and carbon dioxide.

Sample Spectrum: The salt plates with the sample are placed in the sample holder of the

FTIR spectrometer. The infrared spectrum is then recorded over a typical range of 4000-400

cm⁻¹.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum to produce the final transmittance or absorbance spectrum. Peak positions and

intensities are then identified.

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid such as 3-Bromo-1-propanol, the sample is

typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system

or by direct injection using a heated inlet.

Ionization: Electron Ionization (EI) is a common method for small organic molecules. In the

ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based

on their mass-to-charge ratio (m/z).
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Detection and Spectrum Generation: The separated ions are detected, and their abundance

is recorded as a function of their m/z value, generating the mass spectrum. The

characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key

feature to look for in the spectrum.

Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical relationships

in the spectroscopic analysis of 3-Bromo-1-propanol.
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General Experimental Workflow for Spectroscopic Analysis
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-1-propanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121458#spectroscopic-data-for-3-bromo-1-propanol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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